molecular formula C20H24BrNO9 B2914485 [5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate CAS No. 1094815-83-4

[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate

Cat. No. B2914485
CAS RN: 1094815-83-4
M. Wt: 502.314
InChI Key: QBFVABHSGIIDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C14H20N2O9 . It has an average mass of 360.317 Da and a monoisotopic mass of 360.116882 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including acetamido, acetyloxy, bromophenoxy, and oxan-2-yl groups . These groups contribute to the compound’s overall properties and reactivity.


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 551.5±50.0 °C at 760 mmHg, and a flash point of 287.3±30.1 °C . It has 11 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . Its polar surface area is 150 Å2 .

Mechanism of Action

The mechanism of action of [5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This results in the inhibition of peptide bond formation, leading to the inhibition of bacterial growth. This compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits bacterial protein synthesis and induces apoptosis in tumor cells. In vivo studies have shown that this compound has antibacterial and antitumor activity in animal models. This compound has also been shown to have anti-inflammatory and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of [5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate is its broad-spectrum antibacterial activity, which makes it a promising candidate for the development of new antibiotics. This compound has also been shown to have antitumor activity, which makes it a potential candidate for the development of new anticancer agents. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for research on [5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate. One area of research is the development of new derivatives of this compound with improved antibacterial and antitumor activity. Another area of research is the investigation of the potential of this compound as an anti-inflammatory and antiviral agent. Finally, further research is needed to investigate the potential toxicity of this compound and to determine its safety profile.

Synthesis Methods

The synthesis of [5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate involves several steps, including the reaction of 4-bromophenol with 2,3-epoxypropyl acetate to produce 4-bromophenoxy-3-acetoxy-1,2-epoxypropane. This intermediate is then reacted with N-acetyl-2-aminoethanol to produce this compound. The synthesis of this compound has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate has been the subject of extensive research in the field of medicinal chemistry. The compound has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been shown to have antitumor activity, and its potential as an anticancer agent is currently being investigated. In addition, this compound has been studied for its anti-inflammatory and antiviral properties.

properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFVABHSGIIDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.